molecular formula C21H18N2O4 B2871471 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1105242-74-7

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

货号 B2871471
CAS 编号: 1105242-74-7
分子量: 362.385
InChI 键: JRCGHPKGNIYQKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in treating neurological disorders such as epilepsy and chronic pain. The compound was first synthesized in 2007 and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.

作用机制

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is not yet fully understood. However, it is believed to work by inhibiting the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 may increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have analgesic effects, which could be beneficial in treating chronic pain.

实验室实验的优点和局限性

One advantage of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that it has been extensively studied in preclinical models, which has provided valuable insights into its potential therapeutic applications. Additionally, the compound has been shown to have a good safety profile in preclinical studies. However, one limitation of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that its mechanism of action is not yet fully understood, which could make it difficult to develop as a therapeutic agent.

未来方向

There are a number of future directions for research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474. One area of focus could be on further elucidating its mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis of the compound to make it more efficient and cost-effective. Finally, clinical studies could be conducted to determine the safety and efficacy of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 in humans, which could pave the way for its development as a therapeutic agent.

合成方法

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.

科学研究应用

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been studied extensively for its potential therapeutic applications in treating neurological disorders. In preclinical studies, the compound has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have potential applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-25-17-8-6-14(7-9-17)10-21(24)22-13-16-12-20(27-23-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCGHPKGNIYQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。